molecular formula C14H15FO3 B6324253 (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-37-9

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324253
CAS No.: 733740-37-9
M. Wt: 250.26 g/mol
InChI Key: SDCYLRAPJPVKDH-KOLCDFICSA-N
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Description

(1S,3R)-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at position 1 and a 2-(3-fluorophenyl)-2-oxoethyl substituent at position 3. The (1S,3R) stereochemistry governs its three-dimensional arrangement, influencing biological interactions and physicochemical properties.

Properties

IUPAC Name

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCYLRAPJPVKDH-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the cyclopentane ring is treated with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compound to introduce the oxo group, followed by carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Inhibitors of Inhibitor of Apoptosis Proteins (IAPs)

Research has indicated that derivatives of this compound may possess inhibitory activity against IAPs, specifically XIAP (X-linked Inhibitor of Apoptosis Protein). These proteins are crucial in regulating apoptosis and cellular survival, making them significant targets in cancer therapy. The compound's ability to induce proteasomal degradation of target proteins positions it as a candidate for developing novel anticancer agents .

Drug Development

The compound has been explored for its potential use in developing drugs that target various pathways involved in disease processes.

Example: Anti-inflammatory Agents

Studies suggest that modifications to the cyclopentane structure can yield compounds with anti-inflammatory properties. The introduction of different substituents on the aromatic ring may enhance the compound's efficacy and selectivity against inflammatory mediators .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the cyclopentane ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following compounds share the cyclopentane-carboxylic acid core but differ in substituents and stereochemistry:

Compound Name Substituent at Position 3 Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(3-Fluorophenyl)-2-oxoethyl (1S,3R) C₁₄H₁₅FO₃* ~274.27* Fluorine enhances electronegativity; ketone enables H-bonding.
cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid 2-(2-Nitrophenyl)-2-oxoethyl rel-(1R,3S) C₁₄H₁₅NO₅ 291.27 Nitro group is strongly electron-withdrawing; different phenyl substitution.
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 2-(4-Trifluoromethylphenyl)-2-oxoethyl cis (unspecified) C₁₅H₁₅F₃O₃ 300.28 CF₃ group increases lipophilicity and metabolic stability.
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) (4-Bromophenyl)carbamoyl (1S,3R) C₁₄H₁₅BrNO₃ 340.18 Bromine adds polarizability; carbamoyl introduces H-bond donors.
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic Acid (4-Fluorophenyl)carbamoyl (1S,3S) C₁₆H₁₉FNO₃ 300.33 Trimethyl groups alter cyclopentane conformation; carbamoyl vs. ketone.
(1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid Trifluoromethyl (1R,3S) C₇H₉F₃O₂ 194.14 Direct CF₃ attachment increases acidity; enantiomeric stereochemistry.

*Calculated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Nitro Groups : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects and improved bioavailability compared to the nitro group in , which may increase reactivity but reduce metabolic stability.
  • Trifluoromethyl (CF₃) : The CF₃ group in enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, making it advantageous for CNS-targeting drugs.
  • Carbamoyl vs.

Stereochemical Influences

  • Enantiomeric Effects : The rel-(1R,3S) configuration in may render it inactive in chiral biological systems where the target compound’s (1S,3R) configuration is optimal.

Biological Activity

(1S,3R)-3-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H17FO3
  • IUPAC Name : this compound
  • CAS Number : 735275-18-0

The compound exhibits several biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymatic pathways involved in metabolic processes.

Key Mechanisms:

  • Inhibition of Fatty Acid Synthase (FAS) : Preliminary studies suggest that compounds similar to this compound can inhibit FAS, a critical enzyme in lipid biosynthesis. This inhibition is associated with potential anti-cancer properties due to reduced fatty acid availability for tumor growth .
  • Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation : Some derivatives have shown promise as inhibitors of the PI3K pathway, which plays a significant role in cell proliferation and survival. This modulation can lead to apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies:

Activity Description Reference
FAS InhibitionEffective in inhibiting FAS in vitro, leading to decreased lipid synthesis and potential anti-cancer effects.
Anti-cancer ActivityDemonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anti-tumor agent.
PI3K Pathway InhibitionInhibitory effects observed on the PI3K pathway, leading to reduced cell proliferation in cancer models.

Case Study 1: Anti-Cancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Lipid Metabolism

Another study focused on the compound's role in lipid metabolism. It was found to lower triglyceride levels in treated cells by inhibiting FAS activity, thus highlighting its potential in managing metabolic disorders.

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